Cas no 7640-51-9 (Promethazine Sulfoxide)

Promethazine Sulfoxide structure
Promethazine Sulfoxide structure
Nome del prodotto:Promethazine Sulfoxide
Numero CAS:7640-51-9
MF:C17H20N2OS
MW:300.418502807617
CID:566821
PubChem ID:63032

Promethazine Sulfoxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide
    • Promethazine Sulfoxide
    • 10H-Phenothiazine-10-ethanamine,N,N,a-trimethyl-, 5-oxide
    • N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine
    • Promethazine Sulfoxi
    • 10-(2-dimethyl-aminopropyl)-phenothiazine sulphoxide
    • promethasine sulfoxide
    • Promethazine 5-Oxide
    • Promethazine 5-Sulfoxide
    • Promethiazine sulfoxide
    • Romergan sulfoxide
    • (2RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine S-oxide
    • Phenothiazine, 10-[2-(dimethylamino)propyl]-, 5-oxide (7CI, 8CI)
    • 10-(2-(Dimethylamino)propyl)-10H-phenothiazine5-oxide
    • Diprazin sulfoxide
    • N-[2-(Dimethylamino)propyl]phenothiazine S-oxide
    • (2RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine S-Oxide (Promethazine Sulphoxide)
    • CHEMBL3544889
    • G82820
    • AKOS016007600
    • PROMETHAZINE HYDROCHLORIDE IMPURITY D (EP IMPURITY)
    • NS00004953
    • 7640-51-9
    • N-(2-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE S-OXIDE
    • PROMETHAZINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • DTXSID50997774
    • DB-328851
    • N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide
    • Promethazine Sulphoxide 1.0 mg/ml in Methanol
    • CHEBI:184090
    • 10H-Phenothiazine-10-ethanamine, N,N,alpha-trimethyl-, 5-oxide
    • PROMETHAZINE SULFOXIDE, (+/-)-
    • SCHEMBL3320530
    • Q27278710
    • 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, 5-oxide
    • promethazine sulphoxide
    • UNII-G44A4PX06U
    • G44A4PX06U
    • (2RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine S-Oxide; Promethazine Hydrochloride Imp. D (EP); Promethazine Sulphoxide; Promethazine Hydrochloride Impurity D; Promethazine Impurity D
    • 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one
    • MDL: MFCD08063694
    • Inchi: 1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
    • Chiave InChI: OWTCLFIFAFHQIX-UHFFFAOYSA-N
    • Sorrisi: O=S1C2C(=CC=CC=2)N(CC(C)N(C)C)C2C1=CC=CC=2

Proprietà calcolate

  • Massa esatta: 300.13000
  • Massa monoisotopica: 300.129634
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 361
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 42.8
  • XLogP3: 3.5

Proprietà sperimentali

  • Densità: 1.27
  • Punto di ebollizione: 461.6°C at 760 mmHg
  • Punto di infiammabilità: 233°C
  • Indice di rifrazione: 1.678
  • PSA: 42.76000
  • LogP: 4.18560

Promethazine Sulfoxide Informazioni sulla sicurezza

Promethazine Sulfoxide Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Promethazine Sulfoxide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P757010-2.5mg
Promethazine Sulfoxide
7640-51-9
2.5mg
$125.00 2023-05-17
TRC
P757010-10mg
Promethazine Sulfoxide
7640-51-9
10mg
$ 193.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-219648-1 mg
Promethazine Sulfoxide-d6,
7640-51-9
1mg
¥3,610.00 2023-07-11
1PlusChem
1P008QYE-10mg
10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide
7640-51-9 ≥95%
10mg
$242.00 2024-04-21
A2B Chem LLC
AE07382-50mg
10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide
7640-51-9 ≥95%
50mg
$437.00 2024-04-19
1PlusChem
1P008QYE-100mg
10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide
7640-51-9 95%
100mg
$112.00 2025-02-24
Ambeed
A259056-1g
10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide
7640-51-9 95%
1g
$706.0 2025-02-28
Ambeed
A259056-250mg
10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide
7640-51-9 95%
250mg
$262.0 2025-02-28
1PlusChem
1P008QYE-1g
10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide
7640-51-9 95%
1g
$509.00 2025-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-219648-1mg
Promethazine Sulfoxide-d6,
7640-51-9
1mg
¥3610.00 2023-09-05

Promethazine Sulfoxide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Perchloric acid Solvents: Water ;  24 h, 303 K
Riferimento
Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination
Viswanathan, Sushma Nurani; Pranesh, Shubha Jayachamarajapura; Swamy, Puttaswamy, Chemistry Africa, 2019, 2(3), 435-441

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
Riferimento
Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid
Owens, Margart L.; Juenge, Eric C.; Poklis, Alphonse, Journal of Pharmaceutical Sciences, 1989, 78(4), 334-6

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Peroxyadipic acid Solvents: Water ;  15 min, rt
Riferimento
A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method
Kovalenko, V. S. ; Blazheyevskiy, M. Ye. ; Merzlikin, S. I., Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile
1.2 Solvents: Dichloromethane
Riferimento
Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation
Bosch, Eric; Kochi, Jay K., Journal of the Chemical Society, 1995, (8), 1057-64

Synthetic Routes 5

Condizioni di reazione
Riferimento
Applicability of the short-time test to oxidation-sensitive drugs. Part 1: Kinetics of promethazine oxidation
Kottke, Dagmar; Klingenberg, Dagmar; Beyrich, T., Pharmazie, 1984, 39(1), 34-6

Promethazine Sulfoxide Raw materials

Promethazine Sulfoxide Preparation Products

Promethazine Sulfoxide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:7640-51-9)Promethazine Sulfoxide
A899952
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):236.0/635.0